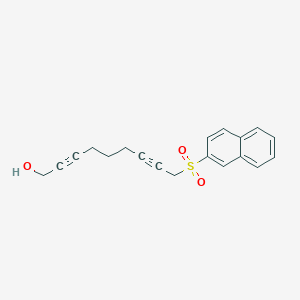
2,7-Nonadiyn-1-ol, 9-(2-naphthalenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Nonadiyn-1-ol, 9-(2-naphthalenylsulfonyl)- is a complex organic compound with the molecular formula C19H18O3S. This compound is characterized by the presence of a naphthalene ring sulfonylated at the 9th position and a nonadiyn-1-ol chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Nonadiyn-1-ol, 9-(2-naphthalenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the sulfonylation of 2-naphthol followed by the coupling with a nonadiyn-1-ol derivative. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2,7-Nonadiyn-1-ol, 9-(2-naphthalenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the compound or alter its reactivity.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler alcohol derivatives .
Scientific Research Applications
2,7-Nonadiyn-1-ol, 9-(2-naphthalenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2,7-Nonadiyn-1-ol, 9-(2-naphthalenylsulfonyl)- exerts its effects involves its interaction with specific molecular targets. The naphthalene sulfonyl group can interact with enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthalenediol: A simpler compound with similar structural features but lacking the nonadiyn-1-ol chain.
5-(2-naphthalenylsulfonyl)-2,4-thiazolidinedione: Another sulfonylated naphthalene derivative with different functional groups and applications
Uniqueness
2,7-Nonadiyn-1-ol, 9-(2-naphthalenylsulfonyl)- is unique due to its combination of a naphthalene sulfonyl group and a nonadiyn-1-ol chain. This structure provides distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
CAS No. |
252880-58-3 |
|---|---|
Molecular Formula |
C19H18O3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
9-naphthalen-2-ylsulfonylnona-2,7-diyn-1-ol |
InChI |
InChI=1S/C19H18O3S/c20-14-8-4-2-1-3-5-9-15-23(21,22)19-13-12-17-10-6-7-11-18(17)16-19/h6-7,10-13,16,20H,1-3,14-15H2 |
InChI Key |
JKUKKUKNJIRNAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC#CCCCC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















